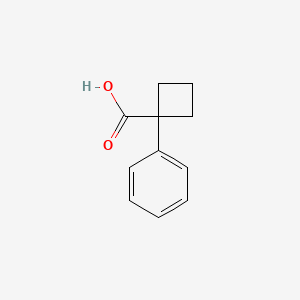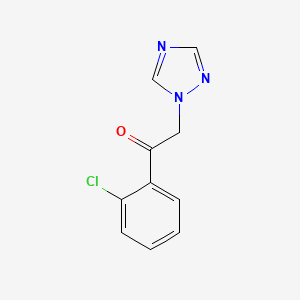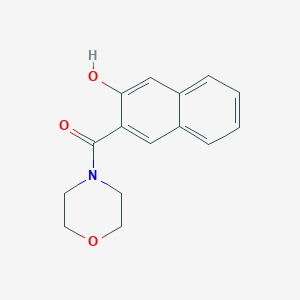
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid
Descripción general
Descripción
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 206.2 .
Synthesis Analysis
The synthesis of benzofuran derivatives like this compound often involves palladium-catalyzed cross-coupling reactions . For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes a reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl .Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid . The InChI code is 1S/C11H10O4/c1-6-8-5-7 (14-2)3-4-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) .Chemical Reactions Analysis
Benzofuran derivatives, including this compound, can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid and its derivatives have been synthesized and characterized for various scientific applications. Notably, derivatives such as methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been prepared and tested for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).
Pharmacological Activities
This chemical has shown potential in the field of pharmacology. Specific carbamates of phenols derived from it have demonstrated inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in the treatment of conditions like Alzheimer's disease (Luo et al., 2005). Novel benzodifuranyl derivatives, including those derived from this compound, have been synthesized and shown to have anti-inflammatory and analgesic properties, with some compounds displaying high COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Chemical Transformations and Derivative Synthesis
The compound has also been utilized in chemical transformations. For instance, its derivatives have been used in reactions leading to the formation of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines (Luo et al., 2005). Furthermore, derivatives of 2- and 3-benzo[b]furancarboxylic acids have been prepared and evaluated for their cytotoxic potential, with some showing significant activities against human cancer cell lines (Kossakowski et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid are currently unknown. The compound belongs to the benzofuran family, which has been shown to have a broad range of biological activities . .
Mode of Action
Benzofuran derivatives, in general, have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The exact mechanism by which these effects are achieved is likely dependent on the specific structure and functional groups present in the benzofuran derivative.
Biochemical Pathways
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Result of Action
Some benzofuran derivatives have been found to have significant inhibitory effects on the growth of various types of cancer cells
Análisis Bioquímico
Biochemical Properties
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities, which can be studied using techniques such as enzyme assays and molecular docking studies .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of proteins involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme. Alternatively, this compound may activate a receptor by binding to it and inducing a conformational change that triggers downstream signaling pathways. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies in vitro and in vivo have provided insights into the sustained effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies in animal models have identified threshold effects and dose-response relationships, providing valuable information for determining safe and effective dosages of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. The metabolic pathways of this compound can influence its bioavailability, activity, and toxicity. Studies on metabolic flux and metabolite levels provide insights into the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its efficacy and toxicity. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biochemical research .
Propiedades
IUPAC Name |
5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOHXOOAJNTFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368374 | |
| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81718-77-6 | |
| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B1361856.png)







![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)



